4-(3-Oxobutanoyl)benzonitrile
Overview
Description
4-(3-Oxobutanoyl)benzonitrile is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol . It is a benzene derivative with a nitrile group and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Oxobutanoyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under reflux conditions . Another method includes the use of potassium fluoride and dibenzo-18-crown-6 in dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For instance, the reaction of 4-cyanobenzoyl chloride with ethyl acetoacetate followed by hydrolysis and decarboxylation steps can yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-(3-Oxobutanoyl)benzoic acid.
Reduction: 4-(3-Aminobutanoyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Oxobutanoyl)benzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutanoyl)benzonitrile involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions are facilitated by the compound’s ability to stabilize intermediates through resonance and inductive effects .
Comparison with Similar Compounds
- 4-(3-Oxobutanoyl)benzaldehyde
- 4-(3-Oxobutanoyl)benzoic acid
- 4-(3-Oxobutanoyl)benzamide
Comparison: 4-(3-Oxobutanoyl)benzonitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-(3-Oxobutanoyl)benzaldehyde lacks the nitrile group, limiting its reactivity in nucleophilic addition reactions .
Properties
IUPAC Name |
4-(3-oxobutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPYFHIHQNTNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491880 | |
Record name | 4-(3-Oxobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62585-03-9 | |
Record name | 4-(3-Oxobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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